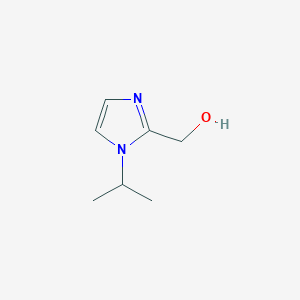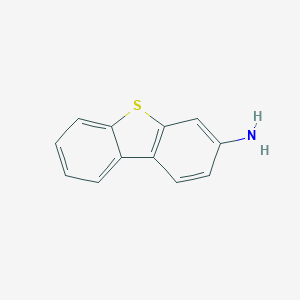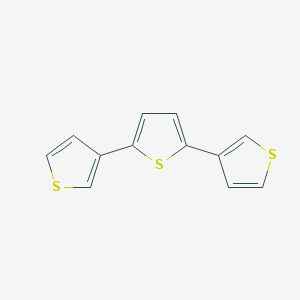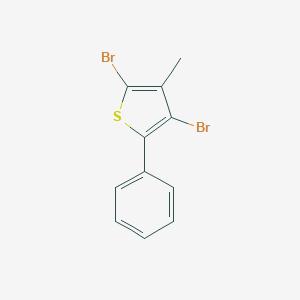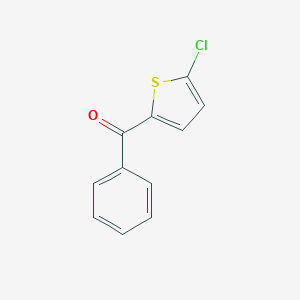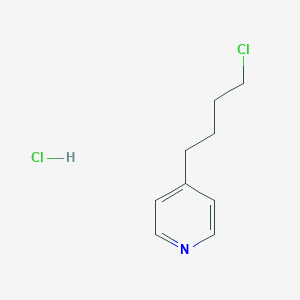![molecular formula C14H11BrN2S B186810 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 296273-25-1](/img/structure/B186810.png)
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzimidazole derivative with a bromophenylmethylsulfanyl substituent, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole can exert various biochemical and physiological effects in cells and tissues. These effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole. One potential avenue is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, more research is needed to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties in various in vitro and in vivo models. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
296273-25-1 |
|---|---|
Nom du produit |
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
Formule moléculaire |
C14H11BrN2S |
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
Clé InChI |
SSZXTFFESFXOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)
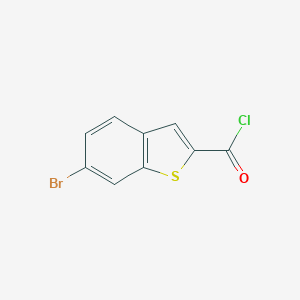
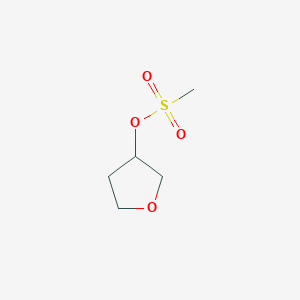
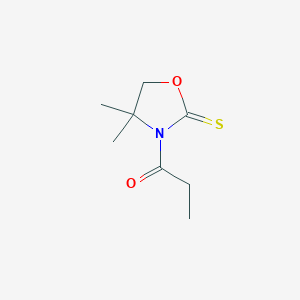
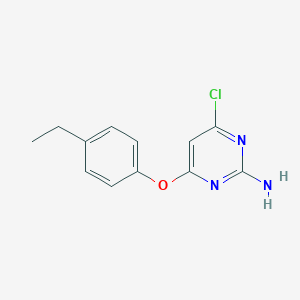
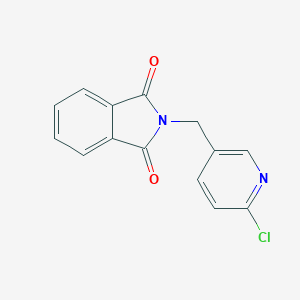
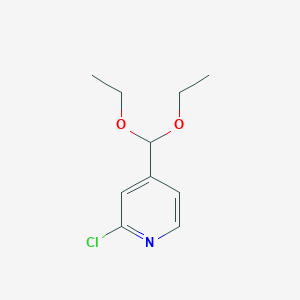
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
